REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH2:10][N:11]([C:14]([N:15]([CH3:16])[CH2:17][CH2:18][O:19][CH3:20])=[O:21])[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[Cl:23][CH2:24][Cl:25].[ClH:22]>>[ClH:22].[NH:8]1[CH2:9][CH2:10][N:11]([C:14]([N:15]([CH3:16])[CH2:17][CH2:18][O:19][CH3:20])=[O:21])[CH2:12][CH2:13]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COCCN(C)C(=O)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |